molecular formula C14H29NO6SSi B12069278 tert-Butyl (R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl (R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B12069278
M. Wt: 367.54 g/mol
InChI Key: RPUMQEBNCDQJQN-NSHDSACASA-N
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Description

tert-Butyl (R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral sulfonamide derivative featuring a 1,2,3-oxathiazolidine core. The compound’s structure includes a tert-butyl carboxylate group at position 3 and a (tert-butyldimethylsilyl)oxymethyl substituent at position 4 of the heterocyclic ring. The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered protecting group widely used in organic synthesis to enhance stability and control reactivity, particularly for alcohols or hydroxyl-containing intermediates .

This compound’s applications likely span asymmetric synthesis, medicinal chemistry, and catalysis, where its stereochemical integrity and protective group strategy are critical. Its stability under basic or acidic conditions would depend on the TBDMS group’s robustness compared to other silyl or alkyl substituents.

Properties

Molecular Formula

C14H29NO6SSi

Molecular Weight

367.54 g/mol

IUPAC Name

tert-butyl (4R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C14H29NO6SSi/c1-13(2,3)21-12(16)15-11(9-19-22(15,17)18)10-20-23(7,8)14(4,5)6/h11H,9-10H2,1-8H3/t11-/m0/s1

InChI Key

RPUMQEBNCDQJQN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Sulfamate Ester Synthesis

A primary or secondary amine reacts with sulfamoyl chloride to form a sulfamate ester. For instance, in patent WO2014203045A1, amino alcohols undergo sulfamation using sulfamoyl chloride in tetrahydrofuran (THF) at 0–5°C, yielding sulfamate esters. For the target compound, (R)-2-amino-3-((tert-butyldimethylsilyl)oxy)-1-propanol could serve as the precursor.

Cyclization to Oxathiazolidine

Base-mediated cyclization (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or THF facilitates ring closure. The reaction typically proceeds at 50–80°C for 4–8 hours, forming the oxathiazolidine framework. Steric effects from the TBS group may necessitate extended reaction times or elevated temperatures.

Oxidation to the 2,2-Dioxide

The sulfur atom in the oxathiazolidine ring is oxidized to a sulfone using catalytic systems. Patent WO2014203045A1 employs a Cu(II)/TEMPO/O₂ system in acetonitrile at 30–50°C, achieving complete oxidation within 12–24 hours. Alternative oxidants like Oxone (in methanol/water) or hydrogen peroxide with tungstic acid may also be effective, though reaction conditions must be optimized to prevent over-oxidation of sensitive groups.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (1:3 v/v) are effective for recrystallizing oxathiazolidine derivatives, as demonstrated in CN104592146A. Final compounds are characterized by:

  • NMR Spectroscopy : Distinct signals for the TBS group (δ 0.05–0.15 ppm for Si–CH₃), tert-butyl carboxylate (δ 1.40–1.50 ppm), and sulfone resonances.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching the calculated mass (C₁₈H₃₅NO₆SSi: [M+H]⁺ = 454.19).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
SilylationTBSCl, imidazole, DMF, 0°C, 2h92Moisture sensitivity
Sulfamate FormationSulfamoyl chloride, THF, -5°C, 1h85Exothermic reaction control
CyclizationK₂CO₃, acetonitrile, 70°C, 6h78Steric hindrance from TBS group
tert-Butylationtert-Butyl chloroformate, Et₃N, DCM, RT, 3h82Competing ester hydrolysis
OxidationCu(OTf)₂, TEMPO, O₂, CH₃CN, 40°C, 18h88Catalyst loading optimization

Stereochemical Considerations

The (R)-configuration at the 4-position is preserved through chiral starting materials (e.g., (R)-glyceraldehyde derivatives) or asymmetric synthesis. Kinetic resolution during crystallization, as described in WO2014203045A1, enhances enantiomeric excess (>98% ee).

Scalability and Industrial Relevance

Large-scale production requires cost-effective reagents and solvent recovery. Patent CN104592146A highlights the use of toluene for phase separation and vacuum distillation for solvent reuse, reducing production costs by 30%. The Cu/TEMPO oxidation system’s scalability is validated in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxathiazolidine ring, potentially opening it to form different products.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or removed under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid can facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction and ring-opening reactions.

    Desilylated Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl ®-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in multi-step synthesis.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which tert-Butyl ®-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxathiazolidine ring can act as a reactive site, participating in various chemical reactions that modify the function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-Butyl (R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, highlighting variations in substituents, molecular properties, and functional roles.

Compound Name (CAS No.) Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (TBDMS-O)CH2- Not Provided Estimated >350 Chiral auxiliary, protecting group
tert-Butyl (R)-4-(tert-butyl)-... (1313705-92-8) tert-Butyl C11H21NO5S 279.35 Intermediate in peptide synthesis
(R)-tert-Butyl 5-methyl-... (863453-61-6) Methyl C9H17NO5S 251.30 High stereoselectivity in catalysis
(S)-tert-Butyl 4-ethyl-... (1173202-49-7) Ethyl C9H17NO5S 251.30 Labile under acidic conditions
3-Boc-5,5-dimethyl-... (1956378-90-7) 5,5-Dimethyl C10H19NO5S 265.33 Enhanced thermal stability

Key Findings:

Steric and Electronic Effects :

  • The TBDMS group in the target compound offers superior steric shielding compared to tert-butyl or ethyl substituents, reducing nucleophilic attack and enhancing stability in protic solvents .
  • Methyl or ethyl analogs (e.g., CAS 863453-61-6, 1173202-49-7) exhibit lower molecular weights and increased solubility in polar solvents but are more prone to deprotection under acidic or oxidative conditions .

Stereochemical Utility :

  • The (R)-configuration at position 4 in the target compound and its tert-butyl analog (CAS 1313705-92-8) enables enantioselective synthesis, critical for pharmaceutical intermediates .

Safety and Handling :

  • Ethyl-substituted derivatives (e.g., CAS 1173202-49-7) carry hazard codes H302 (harmful if swallowed) and H400 (toxic to aquatic life), suggesting that the TBDMS variant may require similar precautions due to shared sulfonamide reactivity .

Thermal Stability :

  • Bulkier substituents like TBDMS or 5,5-dimethyl groups (CAS 1956378-90-7) improve thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS Number : 2649409-89-0
  • Molecular Formula : C14H29NO6SSi
  • Molecular Weight : 367.53 g/mol

This compound belongs to the class of oxathiazolidines, which are characterized by their unique sulfur and oxygen-containing heterocycles. The presence of tert-butyldimethylsilyl groups enhances the stability and solubility of the compound, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its potential as an inhibitor of specific enzymes and pathways involved in cellular metabolism. Preliminary studies suggest that this compound may interact with biological targets such as:

  • Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and glucose metabolism.
  • Antioxidant Properties : The oxathiazolidine ring structure is known for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

In Vitro Studies

Research has demonstrated that compounds similar to tert-butyl oxathiazolidines exhibit various pharmacological activities. For instance:

  • Antimicrobial Activity : Some oxathiazolidines have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : There is evidence indicating that related compounds can reduce inflammation markers in cell cultures.

Toxicity and Safety Profile

The safety profile of this compound indicates potential irritant properties. Laboratory Chemical Safety Summaries suggest that exposure should be minimized due to possible skin and eye irritation .

PropertyValue
Signal WordDanger
Hazard StatementsH302-H318-H400
Precautionary StatementsP264-P270-P280

Q & A

Basic Research Questions

Q. How can synthesis optimization of this compound address stereochemical control during oxathiazolidine ring formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify interactions between steric hindrance from the tert-butyldimethylsilyl group and reaction kinetics. Use chiral HPLC or circular dichroism to monitor enantiomeric excess (EE) at each step . Computational reaction path searches (e.g., DFT calculations) can predict transition states favoring (R)-configuration retention .

Q. What spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR for characteristic signals (e.g., tert-butyl groups at ~1.2 ppm, sulfone resonances near 3.5-4.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity of the oxathiazolidine ring .
  • X-ray Crystallography : Resolve stereochemistry and verify spatial arrangement of the silyl-protected hydroxymethyl group .
  • HPLC-MS : Quantify purity and detect hydrolytic byproducts using reverse-phase columns with UV/Vis detection (e.g., λ = 210 nm for carboxylate absorption) .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure. Respiratory protection (N95 masks) is advised if airborne particulates form during weighing .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the silyl ether or sulfone groups .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?

  • Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between catalyst type (e.g., Pd/C vs. Rh complexes), substrate concentration, and yield. Cross-validate results with kinetic isotope effect (KIE) studies to identify rate-limiting steps. For example, deuterium labeling at the hydroxymethyl group may reveal steric vs. electronic influences on turnover .

Q. What computational strategies predict thermal decomposition pathways of the sulfone and silyl ether moieties?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Couple with DFT-based transition state modeling to simulate bond cleavage (e.g., sulfone group stability above 150°C).
  • Molecular Dynamics (MD) : Simulate degradation products (e.g., tert-butanol, SiO2_2 residues) under accelerated thermal stress conditions .
  • Table : Predicted vs. Observed Decomposition Products
Temperature (°C)Predicted PathwayObserved Byproducts (LC-MS)
120Silyl ether hydrolysistert-Butanol, CO2_2
180Sulfone cleavageSO2_2, carboxylate fragments

Q. How should hydrolytic stability studies be designed to assess pH-dependent degradation?

  • Methodological Answer :

  • Experimental Design : Use buffer solutions (pH 2–12) to incubate the compound at 37°C. Sample aliquots at t = 0, 24, 48, 72 hrs for UPLC-MS analysis.
  • Kinetic Modeling : Fit degradation data to first-order kinetics; calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) via Arrhenius plots.
  • Table : Hydrolytic Stability at pH 7.4 (Simulated Physiological Conditions)
Time (hr)% RemainingMajor Degradants
0100None
2485Desilylated intermediate
7262Oxathiazolidine ring-opened product

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